molecular formula C12H18N2 B13197410 Dimethyl(1,2,3,4-tetrahydroquinolin-6-ylmethyl)amine

Dimethyl(1,2,3,4-tetrahydroquinolin-6-ylmethyl)amine

Cat. No.: B13197410
M. Wt: 190.28 g/mol
InChI Key: LGZBMTRATKHPNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(1,2,3,4-tetrahydroquinolin-6-ylmethyl)amine typically involves the reaction of 1,2,3,4-tetrahydroquinoline with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of high-pressure reactors and advanced catalytic systems can further enhance the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Dimethyl(1,2,3,4-tetrahydroquinolin-6-ylmethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Dimethyl(1,2,3,4-tetrahydroquinolin-6-ylmethyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl(1,2,3,4-tetrahydroquinolin-6-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl(1,2,3,4-tetrahydroquinolin-6-ylmethyl)amine is unique due to its specific combination of the tetrahydroquinoline core and dimethylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

N,N-dimethyl-1-(1,2,3,4-tetrahydroquinolin-6-yl)methanamine

InChI

InChI=1S/C12H18N2/c1-14(2)9-10-5-6-12-11(8-10)4-3-7-13-12/h5-6,8,13H,3-4,7,9H2,1-2H3

InChI Key

LGZBMTRATKHPNB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC2=C(C=C1)NCCC2

Origin of Product

United States

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